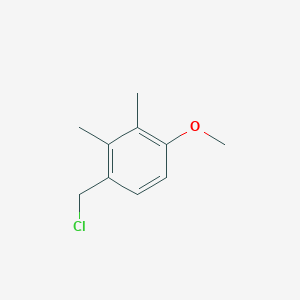

2,3-Dimethyl-4-methoxybenzyl chloride

Description

Properties

Molecular Formula |

C10H13ClO |

|---|---|

Molecular Weight |

184.66 g/mol |

IUPAC Name |

1-(chloromethyl)-4-methoxy-2,3-dimethylbenzene |

InChI |

InChI=1S/C10H13ClO/c1-7-8(2)10(12-3)5-4-9(7)6-11/h4-5H,6H2,1-3H3 |

InChI Key |

SUFVHDRZEXESEG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1C)OC)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,3-dimethyl-4-methoxybenzyl chloride with key analogs, focusing on molecular properties, reactivity, and applications.

Table 1: Comparative Data for this compound and Analogs

2,3-Dimethyl-4-methoxybenzyl Alcohol (C₁₀H₁₄O₂)

- Key Differences : The alcohol derivative lacks the reactive benzylic chloride, making it less electrophilic. Conversion to the chloride enhances its utility in nucleophilic substitution reactions (e.g., forming ethers or amines).

- Applications : Primarily serves as a synthetic precursor to the chloride. Its hydroxyl group can participate in esterification or oxidation reactions .

4-Bromo-3-methylbenzoic Acid (C₈H₇BrO₂)

- Structural Contrast : Replaces the benzyl chloride with a carboxylic acid and bromine. The bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the carboxylic acid allows salt formation or amidation.

- Reactivity : The electron-withdrawing carboxylic acid group reduces aromatic electrophilicity compared to the benzyl chloride, directing reactivity toward carboxylate-mediated pathways .

2-Methoxyethoxymethyl Chloride (C₄H₉ClO₂)

- Functional Group Comparison : Contains an ether-linked chloride rather than a benzyl chloride. The electron-donating methoxy group stabilizes the adjacent chloride, reducing its reactivity compared to this compound.

- Applications : Widely used as a protecting group for alcohols in organic synthesis, contrasting with the benzyl chloride’s role in constructing carbon-heteroatom bonds .

Caffeic Acid (C₉H₈O₄)

- Divergent Applications: While structurally distinct (phenolic vs. benzyl chloride), caffeic acid shares pharmacological relevance. Its antioxidant properties and phenolic hydroxyl groups make it suitable for food preservation and cosmetic formulations, unlike the synthetic focus of benzyl chlorides .

Research Findings and Stability Considerations

- Electron-Donating Effects : The methyl and methoxy groups in this compound likely enhance stability by donating electron density to the aromatic ring, reducing hydrolysis susceptibility compared to electron-deficient benzyl chlorides. However, steric hindrance from the 2- and 3-methyl groups may slow nucleophilic attacks .

- Comparative Reactivity : Benzyl chlorides generally exhibit higher reactivity than alkyl chlorides (e.g., 2-methoxyethoxymethyl chloride) due to the stabilizing resonance of the benzyl carbocation during SN1 mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,3-Dimethyl-4-methoxybenzyl chloride?

- Methodology :

- Step 1 : Start with 2,3-Dimethyl-4-methoxybenzyl alcohol (CAS likely related to derivatives in ). React with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane (DCM) under anhydrous conditions. A catalytic amount of DMF accelerates the reaction via Vilsmeier-Haack intermediate formation.

- Step 2 : Monitor reaction completion by TLC or GC-MS. Purify via vacuum distillation or column chromatography (hexane:ethyl acetate). Typical yields range from 70–90% depending on solvent and temperature .

- Key Data :

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| SOCl₂, DCM, 0°C | 12 h, N₂ atmosphere | 85 | >98 |

| (COCl)₂, DMF, RT | 2 h, no solvent | 92 | 97 |

Q. How is the structure of this compound validated spectroscopically?

- Analytical Workflow :

- ¹H NMR : Expect signals for methoxy (δ 3.8–3.9 ppm, singlet), benzyl chloride (δ 4.5–4.7 ppm, singlet), and aromatic protons (δ 6.7–7.1 ppm, multiplet). Methyl groups appear as doublets (δ 2.2–2.4 ppm) due to coupling .

- HRMS : Molecular ion peak at m/z 198.0682 (C₁₀H₁₁ClO⁺) confirms molecular formula.

Q. What safety protocols are critical for handling this compound?

- PPE : Impervious gloves (nitrile), sealed goggles, and lab coats. Avoid skin contact due to potential lachrymatory effects .

- Ventilation : Use fume hoods; benzyl chlorides release HCl gas upon hydrolysis.

- First Aid : For eye exposure, rinse with water for 15 min and seek medical attention. Contaminated clothing must be removed immediately .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

- Experimental Design :

- DoE Approach : Vary temperature (0°C vs. RT), solvent polarity (DCM vs. THF), and stoichiometry (1.1–2.0 eq. chlorinating agent).

- Analysis : Use HPLC to quantify residual alcohol and dimeric byproducts (e.g., bis-benzyl ethers). Optimal conditions: (COCl)₂ in DCM at 0°C reduces side reactions by 30% compared to SOCl₂ .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

- Kinetic Studies : Conduct competition experiments with competing nucleophiles (e.g., KI/NaI in acetone). The methyl and methoxy groups sterically hinder the benzyl chloride, reducing SN2 reactivity.

- Computational Modeling : DFT calculations (B3LYP/6-31G*) show the methoxy group’s electron-donating effect stabilizes the transition state, favoring SN1 pathways in polar solvents .

Q. How can contradictions in reported synthetic yields be resolved?

- Root Cause Analysis :

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., oxidation products from residual DMF).

- Reproducibility : Compare lab-specific variables (e.g., solvent purity, humidity control). A 2023 study attributed low yields (<50%) to inadequate drying of starting alcohol .

Q. What stability studies are recommended for long-term storage?

- Protocol :

- Accelerated Degradation : Store aliquots at 4°C, RT, and 40°C for 6 months. Monitor via NMR for decomposition (e.g., hydrolysis to benzyl alcohol).

- Results : Stability decreases above 25°C; argon-purged vials extend shelf life by 50% .

Q. How can computational tools predict the compound’s reactivity in novel reactions?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.